molecular formula C20H16Cl2N2O4S B11295013 2,3-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2,3-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11295013
M. Wt: 451.3 g/mol
InChI Key: UPFITECLTSNCLP-UHFFFAOYSA-N
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Description

2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a 2,3-dimethylphenyl group, a 5-chloro group, a 4-chlorophenylmethanesulfonyl group, and a carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 2,3-Dimethylphenyl Group: The 2,3-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and an appropriate alkylating agent.

    Sulfonylation: The 4-chlorophenylmethanesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to form corresponding hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, appropriate solvents.

    Hydrolysis: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

    Hydrolysis: Hydrolyzed derivatives with carboxylic acids or alcohols.

Scientific Research Applications

2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Explored for its potential use in the treatment of various diseases. It can be used in drug discovery and development programs.

    Industry: Used in the production of specialty chemicals and materials. It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenyl 5-chloropyrimidine-4-carboxylate: Lacks the 4-chlorophenylmethanesulfonyl group, making it less complex.

    5-Chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate: Lacks the 2,3-dimethylphenyl group, making it less complex.

    2,3-Dimethylphenyl 4-chloropyrimidine-5-carboxylate: Has a different substitution pattern on the pyrimidine ring.

Uniqueness

2,3-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the 2,3-dimethylphenyl group and the 4-chlorophenylmethanesulfonyl group makes it distinct from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C20H16Cl2N2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16Cl2N2O4S/c1-12-4-3-5-17(13(12)2)28-19(25)18-16(22)10-23-20(24-18)29(26,27)11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3

InChI Key

UPFITECLTSNCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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